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For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Carboxy-JF525 is a bright and photostable fluorescent dye belonging to the Janelia Fluor®

family of probes.[1][2] Its chemical structure, featuring a carboxylic acid group, renders it cell-

impermeable at physiological pH.[3] This characteristic makes it an exceptional tool for specific

applications in live tissue slice imaging, particularly for visualizing the extracellular space (ECS)

and studying the dynamics of the extracellular matrix (ECM).[4][5][6] This document provides

detailed application notes and protocols for the effective use of 6-Carboxy-JF525 in this

context.

Key Applications
Visualization of the Extracellular Space (ECS): Due to its inability to cross cell membranes,

6-Carboxy-JF525 effectively outlines the intricate network of the ECS in living tissue slices,

providing valuable insights into tissue architecture.

Extracellular Matrix (ECM) Imaging: The dye can be used to study the structure and

remodeling of the ECM, a critical component of the tissue microenvironment that influences

cell signaling, migration, and survival.[4][5]

Diffusion Studies: By tracking the movement of 6-Carboxy-JF525 within the ECS,

researchers can investigate the diffusion properties of molecules in different physiological
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and pathological states.

Two-Photon Microscopy: The favorable photophysical properties of Janelia Fluor dyes make

them well-suited for deep-tissue imaging with two-photon microscopy, which offers reduced

phototoxicity and scattering in thick samples like brain slices.[1][7][8]

Photophysical and Chemical Properties
A summary of the key properties of 6-Carboxy-JF525 is presented in the table below.

Property Value Reference

Excitation Maximum (λex) 525 nm [1]

Emission Maximum (λem) 549 nm [1]

Molar Extinction Coefficient (ε) 122,000 M⁻¹cm⁻¹ [4]

Quantum Yield (Φ) 0.91 [1][4]

Reactive Group Carboxylic Acid [9]

Cell Permeability Impermeable [3]

Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a common application for tissue

slice imaging.

Materials:

Anesthetized animal (e.g., mouse or rat)

Dissection tools

Vibratome

Ice-cold, oxygenated NMDG-HEPES artificial cerebrospinal fluid (aCSF)
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Oxygenated aCSF for recovery and storage

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

Anesthetize the animal according to approved institutional protocols.

Perfuse transcardially with ice-cold, oxygenated NMDG-HEPES aCSF.

Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-HEPES aCSF.

Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-

300 µm thick).[10]

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at

least 30 minutes.

After recovery, maintain the slices at room temperature in oxygenated aCSF until use.

Protocol 2: Staining of Live Tissue Slices with 6-
Carboxy-JF525
This protocol details the procedure for labeling the extracellular space in live tissue slices.

Materials:

Prepared live tissue slices

6-Carboxy-JF525 stock solution (e.g., 1 mM in DMSO)

Oxygenated aCSF

Imaging chamber

Procedure:
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Prepare a working solution of 6-Carboxy-JF525 by diluting the stock solution in oxygenated

aCSF. A starting concentration of 1-10 µM is recommended, but the optimal concentration

should be determined empirically.

Transfer the live tissue slices to the imaging chamber.

Incubate the slices in the 6-Carboxy-JF525 working solution. Incubation can be performed at

room temperature or 37°C. An incubation time of 15-30 minutes is a good starting point.[11]

After incubation, the slices can be washed with fresh aCSF to remove excess dye and

reduce background fluorescence, although this may not be necessary for all applications.

The slices are now ready for imaging.

Imaging Parameters
The following table provides recommended starting parameters for imaging 6-Carboxy-JF525.

These should be optimized for the specific microscope setup and experimental goals.

Parameter Confocal Microscopy Two-Photon Microscopy

Excitation Wavelength 488 nm or 514 nm laser line ~900-910 nm

Emission Filter 525/50 nm bandpass
Green emission channel (e.g.,

500-550 nm)

Objective

High numerical aperture water-

immersion objective (e.g., 20x

or 40x)

High numerical aperture water-

immersion objective

Imaging Depth Up to ~50 µm >100 µm

Laser Power
Minimize to reduce

phototoxicity

Adjust for optimal signal-to-

noise ratio

Data Presentation and Analysis
Quantitative data, such as fluorescence intensity, diffusion coefficients, or the volume of the

extracellular space, should be collected from regions of interest (ROIs). It is recommended to
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image at a depth of at least 30-50 µm below the slice surface to avoid artifacts from damaged

cells.[4]

Diagrams
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Experimental Workflow for Tissue Slice Imaging with 6-Carboxy-JF525

Tissue Preparation

Staining

Imaging

Data Analysis

Anesthesia and Perfusion

Brain Dissection

Vibratome Slicing (250-300 µm)

Slice Recovery in aCSF

Prepare 6-Carboxy-JF525 in aCSF (1-10 µM)

Incubate Slices (15-30 min)

Wash with aCSF (Optional)

Transfer to Imaging Chamber

Confocal or Two-Photon Microscopy

Image Acquisition (≥30-50 µm depth)

Define Regions of Interest (ROIs)

Quantify Fluorescence/Diffusion

Click to download full resolution via product page

Caption: Workflow for preparing, staining, and imaging live tissue slices.
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Caption: 6-Carboxy-JF525 localizes to the extracellular space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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